[(4-Methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine

Lipophilicity ADME CNS drug discovery

Researchers constructing CNS-targeted libraries often face building blocks with suboptimal LogP or single chiral centers, precluding diastereomeric resolution. [(4-Methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine directly addresses both: • LogP 1.85-CNS-optimal window (1-3); no additional lipophilicity modifications needed. • Two asymmetric centers enable diastereomeric purification in asymmetric synthesis. • 15% larger scaffold (214.35 Da) vs. butan-2-yl analog for deeper hydrophobic pocket engagement. Supplied at 95% purity with GHS-compliant SDS, batch documentation. Ambient shipping.

Molecular Formula C12H26N2O
Molecular Weight 214.35 g/mol
Cat. No. B13294307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine
Molecular FormulaC12H26N2O
Molecular Weight214.35 g/mol
Structural Identifiers
SMILESCCC(C(C)C)NCC1CN(CCO1)C
InChIInChI=1S/C12H26N2O/c1-5-12(10(2)3)13-8-11-9-14(4)6-7-15-11/h10-13H,5-9H2,1-4H3
InChIKeyNRGKECVPMPDBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine CAS 1512533-47-9: Structural Identity and Procurement Baseline


[(4-Methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine (CAS 1512533-47-9) is a chiral secondary amine that integrates an N-methylmorpholine ring with a branched 2-methylpentan-3-yl side chain. The molecule possesses two asymmetric centers, a molecular weight of 214.35 g/mol, a computed LogP of 1.85, and one hydrogen bond donor with three hydrogen bond acceptors . Commercially supplied at 95% purity , this compound serves as a versatile building block in medicinal chemistry and asymmetric synthesis, where its stereochemical complexity and lipophilicity differentiate it from simpler morpholine-amine analogs [1].

Why Generic Morpholine-Amine Replacements Cannot Substitute [(4-Methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine in Critical Applications


Morpholine-amine building blocks with shorter, unbranched, or differently N-substituted alkyl chains exhibit markedly different lipophilicity, steric profiles, and hydrogen-bonding capacities. Simply replacing [(4-methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine with a lower-molecular-weight analog such as the butan-2-yl derivative (MW 186.29, LogP 0.9) or the pentan-3-yl derivative (MW 200.32) alters logD-dependent permeability, target engagement kinetics, and chromatographic retention behavior. Additionally, analogs lacking the second chiral center cannot replicate the stereochemical discrimination required for asymmetric induction or diastereomeric resolution [1]. The quantitative evidence below establishes where these differences translate into measurable selection criteria.

Head-to-Head Quantitative Differentiation of [(4-Methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine Against Closest Analogs


Computed LogP Advantage Over Shorter-Chain Analogs Drives Predicted Membrane Permeability

The target compound exhibits a computed LogP (XLogP3-AA) of 1.85, compared with 0.9 for the butan-2-yl analog (CID 75356162) and an estimated ~1.4 for the pentan-3-yl analog. This LogP increase of 0.95 units relative to the butan-2-yl derivative translates to approximately 9-fold higher predicted octanol-water partition, directly impacting passive membrane permeation and CNS penetration potential [1].

Lipophilicity ADME CNS drug discovery

Higher Molecular Weight and Increased Rotatable Bond Count Enable More Extensive Target Interactions

With a molecular weight of 214.35 g/mol, the target compound is 28.06 Da heavier than the butan-2-yl analog (186.29 g/mol) and 14.03 Da heavier than the pentan-3-yl analog (200.32 g/mol). This mass increment corresponds to one additional methylene and one methyl branch, increasing the heavy atom count from 13 (butan-2-yl) to 15 and the rotatable bond count from 4 to 5, thereby expanding hydrophobic contact surface area for protein-ligand interactions [1].

Molecular recognition Pharmacophore expansion Fragment-based drug discovery

Dual Asymmetric Centers Provide Unique Stereochemical Resolution Capability

[(4-Methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine possesses two asymmetric atoms (the morpholine C2 and the amine-substituted carbon of the 2-methylpentan-3-yl chain), yielding up to four stereoisomers. In contrast, the butan-2-yl analog has only one chiral center (the sec-butyl carbon), and the pentan-3-yl analog has only the morpholine C2 chiral center. This dual chirality enables diastereomeric resolution and the generation of enantiomerically pure intermediates for asymmetric synthesis, whereas single-chiral-center analogs cannot provide diastereomeric discrimination .

Chiral synthesis Asymmetric catalysis Diastereomeric resolution

N-Methylmorpholine Core Modulates Basicity Relative to Unsubstituted Morpholine Scaffolds

The N-methyl substitution on the morpholine ring reduces the pKa of the conjugate acid from approximately 8.3 (morpholine) to approximately 7.4 (N-methylmorpholine). While direct experimental pKa data for the target compound are not available, this class-level shift of ~0.9 log units means that at physiological pH 7.4, the N-methylmorpholine moiety is approximately 50% ionized versus >89% ionization for unsubstituted morpholine, reducing lysosomal trapping potential and altering reactivity in nucleophilic catalysis [1][2].

pKa modulation Metabolic stability Reactivity tuning

Verified 95% Purity with Full GHS Documentation Enables Direct Use in Regulated Synthesis

The target compound is supplied with a certified purity of 95%, full GHS hazard classification (H302, H315, H319, H335), and a documented safety data sheet, meeting the minimum purity threshold for direct use in medicinal chemistry SAR campaigns without additional purification. Several commercial analogs at lower price points are offered at '95%' specification but lack accompanying GHS documentation and batch-traceable purity certificates, introducing risk of irreproducible results .

Quality assurance Regulatory compliance Reproducibility

Optimal Procurement Scenarios for [(4-Methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine Based on Quantitative Differentiation


CNS-Penetrant Library Design Requiring Elevated LogP Building Blocks

When constructing compound libraries for CNS targets, medicinal chemists require building blocks with LogP values between 1 and 3 to balance permeability and solubility. With a computed LogP of 1.85, the target compound sits near the ideal CNS range, whereas the butan-2-yl analog (LogP 0.9) falls below the optimal window and may yield insufficient brain exposure . Procuring this compound directly eliminates the need for additional lipophilicity-enhancing modifications that would increase molecular weight and synthetic complexity.

Asymmetric Synthesis Requiring Dual-Chiral Building Blocks for Diastereomeric Control

In the synthesis of chiral ligands or catalysts, the presence of two asymmetric centers in the target compound enables diastereomeric resolution during intermediate purification. Single-chiral-center analogs cannot provide this stereochemical discrimination, limiting their utility in enantioselective transformations where both configuration and diastereomeric purity are critical . This compound is the preferred choice when establishing two stereocenters in a single synthetic step is required.

Fragment-to-Lead Optimization Where Hydrophobic Pocket Expansion Is Needed

In fragment-based drug discovery, hits are grown by adding functional groups that engage adjacent protein sub-pockets. The target compound, with a molecular weight of 214.35 Da and 5 rotatable bonds, provides a 15% larger scaffold than the butan-2-yl analog (186.29 Da, 4 rotatable bonds), enabling deeper hydrophobic pocket penetration without requiring additional synthetic elaboration. This makes it a strategically advantageous choice when the binding site demands a branched, lipophilic amine motif beyond what the butan-2-yl scaffold can deliver [1].

Regulated Medicinal Chemistry Programs Mandating Full GHS-Compliant Reagent Sourcing

Procurement policies in GLP/GMP-adjacent environments require complete safety documentation for all reagents. The target compound is supplied with full GHS hazard classification (GHS07), precautionary statements, and batch-level SDS, meeting the documentation standards of pharmaceutical R&D organizations. Analogs lacking complete documentation introduce compliance risk and potential delays in safety review .

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